Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate, commonly known as Furadan, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become a popular insecticide due to its effectiveness and low cost. In recent years, however, there has been growing concern about the environmental and health impacts of Furadan, leading to increased research on its synthesis, mechanism of action, and effects.
Scientific Research Applications
Organic Synthesis
Imidazole derivatives are pivotal in organic chemistry due to their role in constructing complex molecules. The tert-butyl group in this compound can act as a protecting group, which is removed after the desired reactions have taken place . This characteristic is essential for multi-step synthesis processes where selectivity and functional group integrity are crucial.
Pharmaceutical Development
The imidazole ring is a core structure in many therapeutic agents. It exhibits a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound’s structural features make it a valuable synthon for developing new drugs with potential applications in treating various diseases.
Analytical Chemistry
In analytical applications, such as pharmaceutical release testing and quality control, tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate can serve as a secondary standard. It helps ensure the accuracy and consistency of analytical methods across different laboratories .
Material Science
The imidazole moiety is known for its ability to form coordination compounds with metals, which can be used in material science for creating novel materials with specific properties. These materials might find applications in catalysis, magnetic devices, or as sensors .
Agricultural Chemistry
Compounds containing the imidazole ring have been used in agriculture as fungicides and pesticides. Their mechanism of action often involves disrupting the biological pathways of pests and pathogens, thereby protecting crops from disease and infestation .
Biochemistry Research
Imidazole derivatives play a significant role in biochemistry research. They can mimic the behavior of biomolecules, helping to understand biological processes at the molecular level. This compound, in particular, could be used to study enzyme inhibition or receptor-ligand interactions .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The specific interactions would depend on the nature of the target and the surrounding biochemical environment.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion would depend on the specific structure of the compound and the organism in which it is present.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antidiabetic, anti-allergic, and antipyretic effects .
properties
IUPAC Name |
tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14(4)8-5-9-12-6-7-13-9/h5-8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIUXXWRZMMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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